molecular formula C9H19N B13318233 (1R)-1-cycloheptylethan-1-amine

(1R)-1-cycloheptylethan-1-amine

Cat. No.: B13318233
M. Wt: 141.25 g/mol
InChI Key: HUDZCDVZYRHSNT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-cycloheptylethan-1-amine is an organic compound characterized by a cycloheptyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cycloheptylethan-1-amine typically involves the reduction of the corresponding ketone, cycloheptanone, followed by reductive amination. The process can be summarized as follows:

    Reduction of Cycloheptanone: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reductive Amination: Cycloheptanol is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cycloheptylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by the amine group.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(1R)-1-cycloheptylethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1R)-1-cycloheptylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: Similar structure but lacks the ethanamine moiety.

    Cyclohexylethylamine: Similar structure with a cyclohexyl group instead of a cycloheptyl group.

    1-Phenylethanamine: Similar structure with a phenyl group instead of a cycloheptyl group.

Uniqueness

(1R)-1-cycloheptylethan-1-amine is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1R)-1-cycloheptylethanamine

InChI

InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1

InChI Key

HUDZCDVZYRHSNT-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1CCCCCC1)N

Canonical SMILES

CC(C1CCCCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.